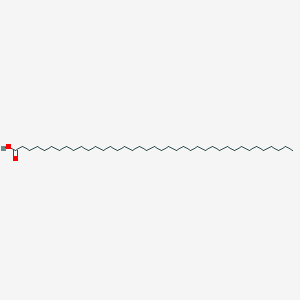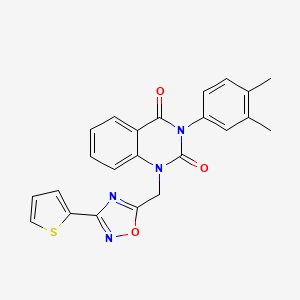
Nonatriacontanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonatriacontanoic acid is a chemical compound with the molecular formula C39H78O2 . It has an average mass of 579.035 Da and a monoisotopic mass of 578.600159 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 39 carbon atoms, 78 hydrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule is not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources . As a long-chain fatty acid, it can be expected to be a solid at room temperature and to have low solubility in water.科学的研究の応用
Surfactant Influence in Oxidation Reactions
Nonatriacontanoic acid, as part of a broader category of fatty acids, can be significant in the study of surfactants and their roles in chemical reactions. Research by Ghosh et al. (2015) explored the influence of various surfactants on the cerium(IV) oxidation of valeraldehyde, a process related to fatty acids like this compound. This study highlights the impact of surfactants in enhancing reaction rates and their potential applications in industrial processes involving fatty acids (Ghosh et al., 2015).
Environmental and Health Assessments
Studies on compounds structurally similar to this compound, such as perfluorinated acids, provide insights into environmental and health assessments. For example, the research by McCord and Strynar (2019) on per- and polyfluoroalkyl substances in the Cape Fear River demonstrates the importance of understanding the environmental impact and potential health risks of these compounds. Their work emphasizes the need for comprehensive screening and monitoring of such substances (McCord & Strynar, 2019).
Photocatalytic Decomposition
Research on the decomposition of structurally related compounds, such as nonafluoropentanoic acid, may offer insights into potential applications of this compound. A study by Hori et al. (2004) demonstrated the photocatalytic decomposition of nonafluoropentanoic acid using a tungstic heteropolyacid photocatalyst. This study could provide a basis for exploring similar decomposition methods for this compound and its derivatives (Hori et al., 2004).
Biomonitoring and Human Exposure
Research into human exposure to similar long-chain perfluorinated chemicals, like perfluorooctanoic acid, can offer valuable insights. The study by Wang et al. (2018) on non-invasive samples (hair, nail, and urine) for assessing human exposure to such substances highlights the importance of understanding the bioaccumulation and potential health impacts of these compounds (Wang et al., 2018).
Antioxidant Properties in Detoxification
Studies on compounds with similar functional groups, such as lipoic acid, can provide insights into the potential antioxidant properties of this compound. Navari-Izzo et al. (2002) explored lipoic acid's unique antioxidant capabilities in the detoxification of activated oxygen species, suggesting potential research avenues for the antioxidative applications of this compound (Navari-Izzo et al., 2002).
特性
IUPAC Name |
nonatriacontanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)41/h2-38H2,1H3,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUXWTQRQALDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558949 |
Source


|
| Record name | Nonatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121730-32-3 |
Source


|
| Record name | Nonatriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121730-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)
![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)
![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3046192.png)

![5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3046196.png)



methanone](/img/structure/B3046204.png)
